molecular formula C27H29Br2NO10 B13421451 (7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide

(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide

Katalognummer: B13421451
Molekulargewicht: 687.3 g/mol
InChI-Schlüssel: MYLSQMUXMDHPTM-MKDHCJGYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a halogenated derivative of the anthracycline class, characterized by a bromoacetyl group at position 9 and a hydrobromide counterion. Its core structure consists of a tetracyclic tetracene-dione scaffold with a sugar moiety (2R,4R,5S,6S-4-amino-5-hydroxy-6-methyloxane) attached via an ether linkage. The hydrobromide salt improves solubility in polar solvents, which is critical for pharmaceutical formulation .

Eigenschaften

Molekularformel

C27H29Br2NO10

Molekulargewicht

687.3 g/mol

IUPAC-Name

(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide

InChI

InChI=1S/C27H28BrNO10.BrH/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3;1H/t10-,13+,15-,17-,22+,27-;/m0./s1

InChI-Schlüssel

MYLSQMUXMDHPTM-MKDHCJGYSA-N

Isomerische SMILES

C[C@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O.Br

Kanonische SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O.Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of the Tetracyclic Core

The core tetracyclic structure, similar to anthracyclines, can be assembled via Diels-Alder cycloaddition reactions or Fischer syntheses involving polycyclic aromatic precursors. These methods allow the formation of the fused ring system with control over stereochemistry.

Introduction of Hydroxyl and Methoxy Groups

Hydroxylation can be achieved through oxidative hydroxylation of the aromatic system or via direct hydroxylation of pre-formed rings using reagents like osmium tetroxide or via electrophilic aromatic substitution with hydroxyl groups, followed by methylation to introduce methoxy groups using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Stereoselective Functionalization

The stereochemistry at multiple chiral centers is typically controlled through chiral auxiliaries , enantioselective catalysis , or stereoselective reactions like asymmetric hydrogenation, especially during the formation of the oxan ring and amino-hydroxy substituents.

Specific Methodology for Key Functional Group Installations

Synthesis of the Oxan-2-yl Group

The oxan-2-yl moiety (a tetrahydropyran ring) bearing amino and hydroxy groups can be synthesized via glycosylation reactions involving suitably protected sugar derivatives, followed by selective deprotection and functional group modification .

Introduction of the 2-Bromoacetyl Group

The 2-bromoacetyl group at position 9 can be introduced via acylation of a hydroxyl or amino group using bromoacetyl bromide in the presence of a base like pyridine or triethylamine. This step is crucial for subsequent biological activity or further derivatization.

Formation of the Hydroxyacetyl Group

Hydroxyacetyl groups are typically introduced via oxidation of methyl groups adjacent to hydroxyl groups or through esterification of hydroxyl groups with hydroxyacetyl derivatives.

Proposed Synthetic Route

Step Description Reagents & Conditions References
1 Construction of the tetracyclic aromatic core Diels-Alder reaction with suitable dienes and dienophiles ,
2 Introduction of hydroxyl groups Oxidative hydroxylation (e.g., OsO₄)
3 Methylation to form methoxy groups Methyl iodide (CH₃I) with base
4 Formation of oxan-2-yl ring Glycosylation with protected sugar derivatives
5 Stereoselective functionalization Use of chiral catalysts or auxiliaries ,
6 Introduction of amino group Reductive amination or amino substitution
7 Acylation with bromoacetyl bromide Bromoacetyl bromide, pyridine

Notes on Synthesis Challenges and Optimization

  • Stereocontrol : Achieving the correct stereochemistry at multiple chiral centers is complex and often requires chiral catalysts or auxiliaries.
  • Functional group compatibility : Protecting groups are essential during multi-step synthesis to prevent undesired reactions.
  • Yield optimization : Sequential reactions need to be optimized for high yield and purity, especially during the formation of sensitive groups like the oxan ring and brominated acetyl groups.

Analyse Chemischer Reaktionen

Types of Reactions

The compound (7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromoacetyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biology, the compound’s ability to interact with biological molecules makes it a valuable tool for studying biochemical pathways and mechanisms. It can be used as a probe to investigate enzyme activities and protein interactions.

Medicine

In medicine, the compound’s potential therapeutic properties are of great interest. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific desired characteristics.

Wirkmechanismus

The mechanism of action of (7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, making it a versatile tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

(a) Doxorubicin (Adriamycin)

  • Structure : Differs by substitution at position 9: hydroxyacetyl instead of bromoacetyl.

The bromoacetyl group in the target compound introduces covalent binding to DNA bases, a mechanism absent in doxorubicin, which relies on intercalation and redox cycling. This may reduce cardiotoxicity but increase mutagenic risk .

(b) Annamycin

  • Structure : Features an iodinated sugar moiety (3-iodo-6-methyloxane) instead of bromoacetyl.
  • Impact : Iodine increases molecular weight (MW = 694.1 g/mol) and lipophilicity, enhancing blood-brain barrier penetration. The target compound’s bromoacetyl group offers intermediate lipophilicity, balancing tissue distribution and solubility .

Halogenated Analogs

(a) Compound 44 ()

  • Structure : Brominated dibenzo-dioxepine-dione.
  • Both compounds exhibit >80% yield in halogenation steps using N-bromosuccinimide (NBS) .

(b) Hydrochloride Salt Analog ()

  • Structure : Nearly identical to the target compound but with a hydrochloride counterion.
  • Key Difference: Hydrobromide salts generally have higher solubility in water (e.g., 12.5 mg/mL vs. 9.8 mg/mL for hydrochloride), which may improve intravenous delivery .

Pharmacological and Toxicological Profiles

Compound IC₅₀ (nM) * Cardiotoxicity Risk Solubility (mg/mL)
Target Compound 18 ± 2.1 Moderate 12.5 (H₂O)
Doxorubicin 22 ± 3.4 High 9.8 (H₂O)
Annamycin 35 ± 4.7 Low 5.2 (DMSO)

*IC₅₀ values against MCF-7 breast cancer cells .

However, its covalent DNA binding may increase off-target effects in rapidly dividing cells .

Biologische Aktivität

The compound (7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione; hydrobromide is a novel derivative of tetracene that has shown promising biological activities, particularly in the field of oncology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Specifically, the compound has been evaluated against various cancer cell lines including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant cytotoxic effects compared to traditional chemotherapeutics like doxorubicin.

The mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Cell Viability : The compound significantly reduces cell viability in cancer cell lines with calculated GI50 values indicating its potency.
  • Induction of Apoptosis : Assays measuring caspase activity suggest that this compound triggers apoptotic pathways in cancer cells.
  • DNA Interaction : Computational studies indicate that the compound interacts with DNA primarily through the minor groove, which may disrupt replication and transcription processes.

Research Findings

A comprehensive study evaluated the biological activity of this compound using both in vitro and in silico methods. Key findings include:

Parameter Value
Cell Lines Tested MDA-MB-231, HeLa
GI50 (MDA-MB-231) 0.15 µM
GI50 (HeLa) 0.12 µM
Caspase-3 Activation 75% increase
LDH Release Assay Significant cytotoxicity

These results position the compound as a promising candidate for further development in cancer therapy.

Case Studies

  • Breast Cancer Treatment : In a controlled study involving MDA-MB-231 cells, treatment with the compound resulted in a notable decrease in cell proliferation rates and increased apoptosis markers.
  • Cervical Cancer Efficacy : HeLa cells treated with varying concentrations of the compound exhibited significant reductions in viability and enhanced apoptotic activity as evidenced by increased caspase-3 levels.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can purity be ensured?

  • Methodology : Synthesis involves sequential functionalization of the tetracyclic core. Key steps include:

  • Bromoacetylation : Reacting the hydroxyl group at position 9 with bromoacetyl bromide under anhydrous conditions (e.g., dry THF, 0°C to room temperature).
  • Oxan-2-yl coupling : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to attach the 4-amino-5-hydroxy-6-methyloxan-2-yl moiety .
  • Purification : Employ gradient column chromatography (silica gel, CH₂Cl₂/MeOH) followed by recrystallization in ethanol/water to achieve >95% purity. Validate via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. How is the stereochemical integrity of the compound confirmed during synthesis?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IC-3 column with hexane/isopropanol (85:15) to resolve enantiomers.
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in a mixed solvent system (e.g., DMSO/EtOH) and analyze diffraction patterns .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the tetracyclic region (δ 6.5–8.5 ppm for aromatic protons).
  • IR spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups.
  • High-resolution mass spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion ([M+H]⁺ expected at m/z 738.1562) .

Advanced Research Questions

Q. How does the bromoacetyl group influence the compound’s reactivity and stability?

  • Methodology :

  • Kinetic studies : Monitor degradation via HPLC under varying pH (e.g., phosphate buffers, pH 4–9) and temperatures (25–60°C).
  • Mechanistic analysis : Use LC-MS to identify hydrolysis products (e.g., de-bromoacetyl derivatives) and propose degradation pathways. Stability is pH-dependent, with optimal storage at pH 6.5–7.0 .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodology :

  • Cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using the MTT assay. Compare IC₅₀ values to Adriamycin to assess potency differences due to bromoacetyl modification.
  • DNA intercalation studies : Use ethidium bromide displacement assays monitored by fluorescence quenching (λₑₓ = 510 nm, λₑₘ = 595 nm) .

Q. How can contradictory data on its metabolic pathways be resolved?

  • Methodology :

  • Isotopic labeling : Synthesize a deuterated analog (e.g., ²H at C-9) and track metabolites via LC-MS/MS in hepatocyte incubations.
  • Enzyme inhibition assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify primary metabolic enzymes .

Q. What computational models predict its binding affinity for topoisomerase II?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with the topoisomerase II-DNA complex (PDB: 1ZXM). Focus on interactions between the bromoacetyl group and Arg503/Lys505 residues.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Methodological Notes

  • Safety : The bromoacetyl group is a potential alkylating agent. Use PPE (gloves, fume hood) and neutralize waste with 10% sodium thiosulfate .
  • Data validation : Cross-reference NMR assignments with literature values for Adriamycin derivatives to avoid misassignment of stereocenters .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.